L-Lysinamide, N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-
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Overview
Description
SER-100 is a synthetic peptide with the molecular formula C85H141N27O15. It is also known by its chemical name, Acetyl-Arg-Tyr-Tyr-Arg-Trp-Lys-Lys-Lys-Lys-Lys-Lys-Lys-NH2. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular and respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SER-100 involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of SER-100 follows a similar approach but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
SER-100 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue in SER-100 can be oxidized to form N-formylkynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
Oxidation: N-formylkynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating biological pathways, particularly those involving nociceptin receptors.
Medicine: Explored as a therapeutic agent for cardiovascular diseases, such as isolated systolic hypertension and heart failure.
Industry: Potential applications in the development of peptide-based drugs and therapeutic formulations.
Mechanism of Action
SER-100 acts as an agonist of the nociceptin receptor, also known as the opioid receptor-like 1 (ORL1) receptor. By binding to this receptor, SER-100 modulates various physiological processes, including pain perception, cardiovascular function, and respiratory regulation. The activation of the nociceptin receptor leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
Nociceptin: The endogenous ligand for the nociceptin receptor, with similar receptor binding properties.
Dynorphin: Another peptide that interacts with opioid receptors but has different receptor selectivity.
Endomorphin: A peptide with high affinity for the mu-opioid receptor, differing in receptor specificity from SER-100.
Uniqueness of SER-100
SER-100 is unique due to its high specificity for the nociceptin receptor, making it a valuable tool for studying the physiological and pharmacological roles of this receptor. Its synthetic nature also allows for modifications to enhance its stability, bioavailability, and therapeutic potential .
Properties
CAS No. |
383123-18-0 |
---|---|
Molecular Formula |
C85H141N27O15 |
Molecular Weight |
1781.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C85H141N27O15/c1-52(113)101-61(29-18-46-98-84(94)95)73(117)110-70(49-54-33-37-57(115)38-34-54)82(126)111-69(48-53-31-35-56(114)36-32-53)81(125)109-68(30-19-47-99-85(96)97)80(124)112-71(50-55-51-100-59-21-3-2-20-58(55)59)83(127)108-67(28-10-17-45-92)79(123)107-66(27-9-16-44-91)78(122)106-65(26-8-15-43-90)77(121)105-64(25-7-14-42-89)76(120)104-63(24-6-13-41-88)75(119)103-62(23-5-12-40-87)74(118)102-60(72(93)116)22-4-11-39-86/h2-3,20-21,31-38,51,60-71,100,114-115H,4-19,22-30,39-50,86-92H2,1H3,(H2,93,116)(H,101,113)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H,108,127)(H,109,125)(H,110,117)(H,111,126)(H,112,124)(H4,94,95,98)(H4,96,97,99)/t60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
InChI Key |
GJLXVWOMRRWCIB-MERZOTPQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N |
sequence |
RYYRWKKKKKKK |
Synonyms |
Ac-RYYRWKKKKKKK-NH2 SER100 ZP120 |
Origin of Product |
United States |
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